2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

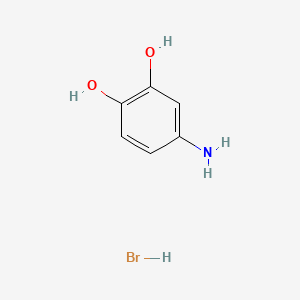

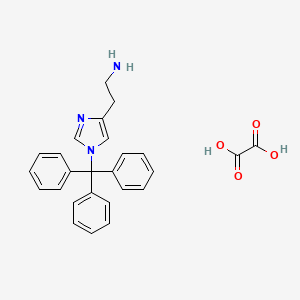

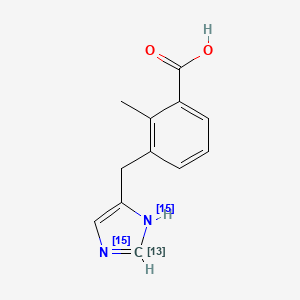

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate, also known as 2-(1-Trityl-1H-imidazol-4-yl)ethanamine, is a chemical compound with the molecular formula C26H25N3O4. It has a molecular weight of 443.503. This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate is 1S/C24H23N3/c25-17-16-23-18-27 (19-26-23)24 (20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate is a solid substance . The compound’s storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Corrosion Inhibitors

Compounds structurally related to "2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate," such as halogen-substituted imidazoline derivatives, have been investigated for their effectiveness as corrosion inhibitors. Studies have shown these compounds can significantly reduce corrosion in metals, such as mild steel, when exposed to corrosive environments like hydrochloric acid solutions. Their effectiveness is attributed to the formation of a protective layer on the metal surface, which is analyzed through various techniques including electrochemical methods and surface morphology analysis (Zhang et al., 2015; Zhang et al., 2015).

Biological Activity

Imidazole and imidazoline derivatives have shown a wide range of biological activities. For example, certain imidazoline compounds have been synthesized and evaluated for their potential antihypertensive properties, indicating that these compounds can affect cardiovascular health by modulating blood pressure in animal models. This suggests a potential application in designing new cardiovascular drugs (Touzeau et al., 2003).

Antimicrobial Properties

Some derivatives of 1H-imidazole have been synthesized and shown to possess significant antimicrobial activity against a variety of common bacteria and fungi. This indicates the potential for these compounds to be developed into new antimicrobial agents, highlighting their importance in addressing drug resistance and infection control (Al-badrany et al., 2019).

Catalysis and Chemical Synthesis

Imidazolyl-salicylaldimine iron complexes have been synthesized and found to catalyze ethylene reactions, demonstrating the utility of these compounds in industrial chemistry and materials science. Such complexes can facilitate the polymerization of ethylene, indicating their potential application in the synthesis of new materials (Yankey et al., 2014).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propiedades

IUPAC Name |

oxalic acid;2-(1-tritylimidazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3.C2H2O4/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;3-1(4)2(5)6/h1-15,18-19H,16-17,25H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLUTZXFKUCYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703297 |

Source

|

| Record name | Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Trityl-1H-imidazol-4-YL)-ethylamine oxalate | |

CAS RN |

1187929-12-9 |

Source

|

| Record name | 1H-Imidazole-4-ethanamine, 1-(triphenylmethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)